7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid
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Overview
Description
7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is a diazirine-containing compound. Diazirines are a class of organic molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. These compounds are known for their photo-reactive properties, making them valuable in various scientific applications, particularly in photoaffinity labeling and crosslinking studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid typically involves the following steps:
Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to form a diaziridine.
Oxidation: The diaziridine is oxidized to form the desired diazirine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the diazirine back to its corresponding diaziridine.
Common Reagents and Conditions:
Oxidation: Chromium-based reagents, iodine, silver oxide.
Reduction: Hydrogenation catalysts.
Substitution: UV light activation.
Major Products:
Oxidation: Formation of diazirine from diaziridine.
Reduction: Conversion of diazirine to diaziridine.
Substitution: Formation of carbene intermediates that can insert into various bonds (C-H, N-H, O-H).
Scientific Research Applications
7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is widely used in scientific research due to its photo-reactive properties. Some key applications include:
Photoaffinity Labeling: Used to study ligand-receptor interactions, enzyme-substrate interactions, and protein-protein interactions.
Crosslinking Studies: Helps in identifying and characterizing protein complexes and nucleic acid interactions.
Biochemical Research: Acts as a photo-crosslinking agent in various biochemical assays.
Mechanism of Action
The primary mechanism of action for 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid involves the formation of highly reactive carbene intermediates upon UV light activation. These carbenes can insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling and crosslinking studies, where the compound can be used to “freeze” interactions between biomolecules .
Comparison with Similar Compounds
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
- 4-(3-Methyl-3H-diazirin-3-yl)butanoic acid
- 2-(3-Methyl-3H-diazirin-3-yl)ethanol
Comparison: 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is unique due to its longer carbon chain, which can influence its reactivity and the types of interactions it can participate in. Compared to shorter-chain diazirine compounds, it may offer different spatial configurations and binding properties, making it suitable for specific applications where longer linker arms are advantageous .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
7-(3-methyldiazirin-3-yl)heptanoic acid |
InChI |
InChI=1S/C9H16N2O2/c1-9(10-11-9)7-5-3-2-4-6-8(12)13/h2-7H2,1H3,(H,12,13) |
InChI Key |
YICJASMPIWRPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCCCCC(=O)O |
Origin of Product |
United States |
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